N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline is a chemical compound that combines the benzimidazole moiety with a trifluoromethyl-substituted aniline. This compound is of interest in medicinal chemistry and materials science due to its potential biological activities and applications in various chemical reactions.
The synthesis and characterization of N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline have been documented in various scientific studies, highlighting its relevance in pharmaceutical research and organic synthesis. The compound can be synthesized through several methods that involve the reaction of benzimidazole derivatives with trifluoromethyl anilines.
N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline is classified as an aromatic amine due to the presence of an amino group attached to an aromatic ring. Additionally, it belongs to the class of heterocyclic compounds because of the inclusion of the benzimidazole structure, which contains nitrogen atoms in its ring system.
The synthesis of N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline can be achieved through various synthetic routes. One notable method involves the following steps:
The technical details surrounding these synthetic methods often include specific conditions such as temperature, pressure, solvent choice, and reaction time, which are crucial for optimizing yield and purity. For instance, palladium on carbon (Pd/C) is commonly used as a catalyst in these reactions to enhance efficiency.
N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline has a complex molecular structure characterized by:
The molecular formula for N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline is C₁₃H₈F₃N₃, with a molecular weight of approximately 285.22 g/mol. Its structural features can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline participates in various chemical reactions:
The conditions for these reactions vary widely depending on the desired transformation, including factors such as solvent choice (e.g., dimethylformamide), temperature control, and reaction time.
The mechanism of action for N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline primarily revolves around its interactions at the molecular level with biological targets.
Quantitative structure-activity relationship (QSAR) studies often accompany such analyses to establish correlations between structural features and biological activity.
N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline typically exhibits:
Chemically, this compound is characterized by:
Relevant analytical techniques such as high-performance liquid chromatography (HPLC) are often employed for purity assessment.
N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline finds applications in various fields:
N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline represents a structurally intricate molecule engineered through the strategic fusion of two pharmacologically significant motifs: the benzimidazole heterocycle and an aniline derivative bearing a trifluoromethyl substituent. This hybrid architecture positions the compound at a compelling intersection in medicinal chemistry and organic synthesis. The benzimidazole core provides a privileged scaffold renowned for its diverse biological interactions, while the strategically positioned trifluoromethyl group imparts distinct electronic and steric properties that profoundly influence molecular recognition, bioavailability, and metabolic stability. Though not as extensively documented as some commercial pharmaceuticals, this specific molecular framework serves as a critical synthetic intermediate and a promising structural template for drug discovery campaigns targeting various therapeutic areas, leveraging the synergistic potential of its constituent pharmacophores [3] [8] [10].
N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline belongs to the arylaminobenzimidazole class of compounds. Its molecular architecture features a benzimidazole system—a fused bicyclic structure comprising benzene conjoined with imidazole—linked via a nitrogen atom (specifically, the 2-position nitrogen of the imidazole ring) to an aniline moiety. Crucially, the aniline ring is substituted at the meta position with a trifluoromethyl (-CF₃) group.
Systematic Nomenclature: Following IUPAC conventions, the parent heterocycle is benzimidazole. The substituent attached to the nitrogen atom (N₁) at the 2-position is identified as the 3-(trifluoromethyl)phenylamino group. Consequently, the systematic name is N-(1H-benzimidazol-2-yl)-3-(trifluoromethyl)aniline. The "1H-" prefix explicitly denotes the proton resides on the imidazole nitrogen (N₁), distinguishing it from possible tautomers or N₃-substituted derivatives.
Alternative and Common Names: This compound is frequently encountered in chemical literature using names reflecting the connection point:
2-(3-Trifluoromethylanilino)benzimidazoleThe core structure is also recognized as a derivative of 2-aminobenzimidazole where the amino group is substituted with the 3-(trifluoromethyl)phenyl moiety.
Key Structural Features:
Table 1: Nomenclature and Structural Descriptors of N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline
Nomenclature Type | Name | Description |
---|---|---|
Systematic (IUPAC) | N-(1H-Benzimidazol-2-yl)-3-(trifluoromethyl)aniline | Primary name based on parent benzimidazole with substituent defined. |
Functional Group Focus | 2-[[3-(Trifluoromethyl)phenyl]amino]-1H-benzimidazole | Highlights the 2-amino substitution pattern on benzimidazole. |
Alternative Common Name | 3-(Trifluoromethyl)-N-(1H-benzimidazol-2-yl)aniline | Emphasizes the aniline derivative bearing the -CF₃ group. |
Skeletal Formula | C₁₄H₁₀F₃N₃ | Molecular formula indicating composition. |
Key Substituent | -CF₃ (Trifluoromethyl) | Positioned meta on the aniline-derived phenyl ring. |
The benzimidazole scaffold boasts a rich history spanning over a century, evolving from a chemical curiosity to a cornerstone of medicinal chemistry. Its journey is marked by key discoveries:
Table 2: Key Historical Milestones in Benzimidazole Chemistry and Drug Development
Time Period | Milestone | Significance | Example Compound(s) |
---|---|---|---|
1870s | First Synthesis of Benzimidazole | Initial chemical characterization of the core heterocycle. | Benzimidazole |
1940s | Recognition of Purine Analogy | Suggested biological potential based on structural similarity to nucleotides. | - |
Early 1960s | Introduction of Thiabendazole | First major therapeutic benzimidazole; broad-spectrum anthelmintic. | Thiabendazole |
Late 1960s-1970s | Discovery of Benzimidazole Carbamate Class | Overcame metabolic limitations; led to highly effective anthelmintics. | Parbendazole, Mebendazole |
1970s-1980s | Development of 2nd Gen Carbamates | Improved spectrum, potency, or pharmacokinetics. | Albendazole, Flubendazole, Oxfendazole |
1980s | Non-Carbamate Fasciolicide | Demonstrated scaffold versatility beyond carbamates. | Triclabendazole |
1980s-Present | Diversification into Other Therapeutic Areas | Benzimidazole scaffold adopted for hypertension, ulcers, psychosis, cancer, etc. | Omeprazole, Candesartan, Abemaciclib |
Ongoing | Exploration of 2-Aminobenzimidazole Derivatives | Includes N-(Benzimidazol-2-yl)anilines for kinase inhibition, antimicrobials, materials. | N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline |
The trifluoromethyl group (-CF₃) is arguably one of the most impactful substituents in modern drug design and organic synthesis. Its incorporation into lead compounds, exemplified by its presence in N-(Benzimidazol-2-yl)-3-(trifluoromethyl)aniline, is driven by a unique combination of physicochemical properties:
Table 3: Key Physicochemical Properties and Biological Impacts of the Trifluoromethyl Group
Property | Value/Characteristic | Impact on Molecule/Activity |
---|---|---|
Electronwithdrawing σI | ~0.43 | Reduces electron density on attached ring; lowers pKa of adjacent acids; weakens basic amines. |
Lipophilicity (π) | ~0.88 | Increases overall logP; enhances membrane permeability; favors hydrophobic binding pockets. |
Steric Volume | Similar to/isosteric with -iPr (but different shape) | Fills hydrophobic cavities; blocks metabolic sites; influences conformational preference. |
C-F Bond Strength | ~116 kcal/mol (CF₃-H) | High metabolic stability; resistant to oxidation and hydrolysis. |
Common Bioisosteres | -Cl, -Br, -NO₂, -CFH₂, -CH₂CF₃, -SMe, -OCF₃ | Allows property modulation while maintaining size/shape or electronic profile. |
Key Binding Interactions | Hydrophobic, Dipole-Dipole, C-F···H, F···π | Enhances binding affinity and specificity through multipolar interactions. |
Role in Target Molecule | Meta position on aniline ring | Modulates electron density on anilino N; provides key lipophilic/steric element for target interaction. |
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: